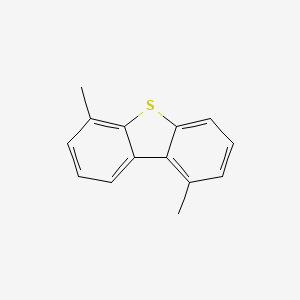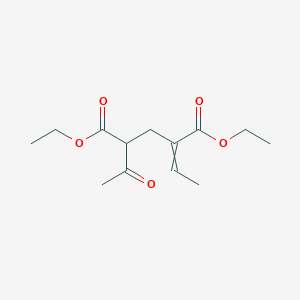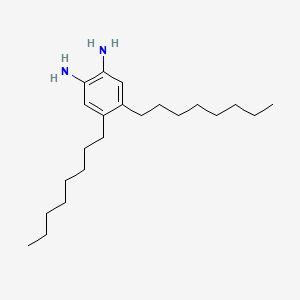![molecular formula C9H9N B14395983 7-Methyl-7H-cyclopenta[B]pyridine CAS No. 89945-38-0](/img/structure/B14395983.png)
7-Methyl-7H-cyclopenta[B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7H-cyclopenta[B]pyridine is a heterocyclic compound that belongs to the family of cyclopenta[B]pyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-cyclopenta[B]pyridine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method is the multicomponent condensation reaction, which includes malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-7H-cyclopenta[B]pyridine undergoes various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve alkylating agents and can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents like benzyl chloride and 1,2-dibromoethane.
Major Products Formed:
Oxidation: 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: Various thioesters and carbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-7H-cyclopenta[B]pyridine and its derivatives have shown potential in several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methyl-7H-cyclopenta[B]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . Additionally, its role as a calcium channel antagonist involves the inhibition of calcium ion influx, which can modulate various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
Uniqueness: 7-Methyl-7H-cyclopenta[B]pyridine stands out due to its unique structural features and diverse reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89945-38-0 |
|---|---|
Molekularformel |
C9H9N |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
7-methyl-7H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H9N/c1-7-4-5-8-3-2-6-10-9(7)8/h2-7H,1H3 |
InChI-Schlüssel |
XPQDFPUUVFXFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


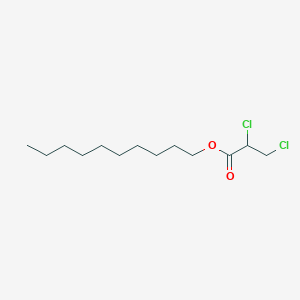
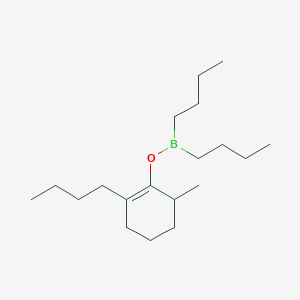
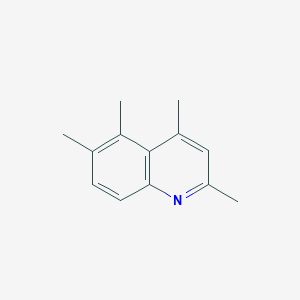
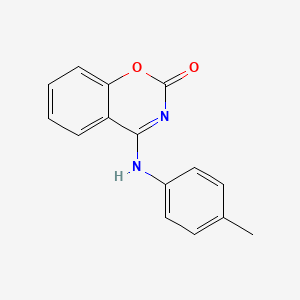

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
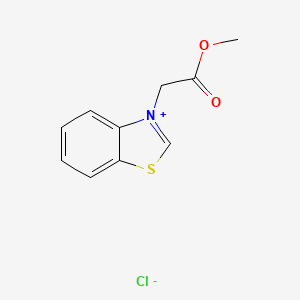
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
